Azobenzene, 2,2',4,4'-tetrafluoro-
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Overview
Description
Azobenzene, 2,2’,4,4’-tetrafluoro- is a derivative of azobenzene, a well-known photoswitchable compound. This compound consists of two phenyl rings linked by a nitrogen-nitrogen double bond (N=N) and is substituted with four fluorine atoms at the 2, 2’, 4, and 4’ positions. The molecular formula is C12H6F4N2, and it has a molecular weight of 254.1831 g/mol .
Preparation Methods
The synthesis of azobenzene, 2,2’,4,4’-tetrafluoro- typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of 2,2’,4,4’-tetrafluoronitrobenzene using zinc in the presence of a base . Industrial production methods may involve electrosynthesis using nitrobenzene derivatives .
Chemical Reactions Analysis
Azobenzene, 2,2’,4,4’-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form azoxy compounds.
Reduction: Reduction reactions can convert it back to the corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include zinc for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azobenzene, 2,2’,4,4’-tetrafluoro- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for azobenzene, 2,2’,4,4’-tetrafluoro- is its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This photoisomerization affects the compound’s electronic distribution and molecular geometry, enabling it to interact with various molecular targets and pathways . The trans form is linear and thermodynamically stable, while the cis form is bent and metastable .
Comparison with Similar Compounds
Azobenzene, 2,2’,4,4’-tetrafluoro- is unique due to its fluorine substitutions, which enhance its photochemical properties and stability compared to non-fluorinated azobenzenes. Similar compounds include:
Azobenzene: The parent compound without fluorine substitutions.
2,2’,6,6’-tetrafluoro-4,4’-diacetamidoazobenzene: Another fluorinated derivative with different substitution patterns.
These compounds share similar photoisomerization properties but differ in their specific applications and stability profiles.
Properties
IUPAC Name |
bis(2,4-difluorophenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRTTZQZBCERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-17-0 |
Source
|
Record name | Azobenzene, 2,2',4,4'-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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